{3-[(2,4-Dichlorophenoxy)methyl]phenyl}(morpholin-4-yl)methanone
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Overview
Description
{3-[(2,4-DICHLOROPHENOXY)METHYL]PHENYL}(MORPHOLINO)METHANONE is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a dichlorophenoxy group, a phenyl group, and a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(2,4-DICHLOROPHENOXY)METHYL]PHENYL}(MORPHOLINO)METHANONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenoxymethyl alcohol. This intermediate is then reacted with a phenyl group-containing compound under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time. Catalysts and solvents are also carefully selected to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
{3-[(2,4-DICHLOROPHENOXY)METHYL]PHENYL}(MORPHOLINO)METHANONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholino group, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, {3-[(2,4-DICHLOROPHENOXY)METHYL]PHENYL}(MORPHOLINO)METHANONE is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. These interactions can lead to the development of new drugs or therapeutic agents .
Medicine
In medicine, {3-[(2,4-DICHLOROPHENOXY)METHYL]PHENYL}(MORPHOLINO)METHANONE is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of {3-[(2,4-DICHLOROPHENOXY)METHYL]PHENYL}(MORPHOLINO)METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-[(2,4-Dichlorophenoxy)methyl]pyrrolidine: This compound shares the dichlorophenoxy group but differs in the presence of a pyrrolidine ring instead of a morpholino group.
4-[(2,4-Dichlorophenoxy)methyl]phenyl-(4-methyl-1-piperazinyl)methanone: Similar in structure but contains a piperazinyl group instead of a morpholino group.
{4-[(2,4-Dichlorophenoxy)methyl]phenyl}(4-phenyl-1-piperazinyl)methanone: Another similar compound with a piperazinyl group and an additional phenyl group.
Uniqueness
The uniqueness of {3-[(2,4-DICHLOROPHENOXY)METHYL]PHENYL}(MORPHOLINO)METHANONE lies in its combination of the dichlorophenoxy, phenyl, and morpholino groups. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C18H17Cl2NO3 |
---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
[3-[(2,4-dichlorophenoxy)methyl]phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H17Cl2NO3/c19-15-4-5-17(16(20)11-15)24-12-13-2-1-3-14(10-13)18(22)21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 |
InChI Key |
TXUSYKMHBLRTCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC(=C2)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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